molecular formula C10H16N4O2S2 B2605360 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea CAS No. 565168-01-6

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea

Cat. No.: B2605360
CAS No.: 565168-01-6
M. Wt: 288.38
InChI Key: NCPKYXSUZHURRA-UHFFFAOYSA-N
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Description

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea ( 565168-01-6) is a specialized thiourea derivative with the molecular formula C10H16N4O2S2 and a molecular weight of 288.39 g/mol . Thiourea derivatives represent a versatile class of organic compounds with significant value in medicinal chemistry and synthetic organic chemistry, primarily due to their ability to form multiple hydrogen bonds and engage in coordination with metals . Researchers are particularly interested in these compounds because the sulfur and amino groups act as key pharmacophores, enabling a wide range of biological activities and making them effective ligands in coordination chemistry . In synthetic chemistry, thiourea-based compounds have emerged as powerful organocatalysts, especially for the highly enantioselective cyanosilylation of ketones and aldehydes, facilitating the creation of chiral centers . The dimethylsulfamoyl moiety in its structure is a notable feature that can influence the compound's physicochemical properties and biological interactions. In the broader context of drug discovery, thiourea derivatives have demonstrated substantial potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, novel thiourea-based polymers have shown promising anticancer activity, including efficacy against multidrug-resistant cancer cell lines, by causing DNA damage and inducing apoptosis . This combination of properties makes this compound a valuable chemical tool for researchers exploring new synthetic methodologies, developing bioactive molecules, and investigating mechanisms of action against resistant pathogens or cancer. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-amino-3-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-7-4-5-8(18(15,16)14(2)3)6-9(7)12-10(17)13-11/h4-6H,11H2,1-3H3,(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKYXSUZHURRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea typically involves the reaction of 5-(dimethylsulfamoyl)-2-methylaniline with thiourea under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the amino or thiourea groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiourea derivatives, including 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea, exhibit significant antibacterial activity against various pathogens.

Case Studies and Findings

  • Antibacterial Efficacy:
    A study by Aggarwal et al. (2011) highlighted the synthesis of triazole derivatives, which demonstrated strong antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The incorporation of thiourea moieties was found to enhance the antimicrobial potency of these compounds .
  • Molecular Docking Studies:
    Molecular docking studies have shown that thiourea derivatives can interact effectively with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. For instance, a derivative similar to this compound exhibited an IC₅₀ value of 14.59 μM against Staphylococcus aureus DNA gyrase .
  • Broad-Spectrum Activity:
    A series of novel thiourea derivatives were synthesized and evaluated for their antimicrobial activities against a range of bacterial strains including Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ampicillin .

Data Table: Antimicrobial Activity of Thiourea Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus5.12
Similar Thiourea DerivativeE. coli8
Triazole-Thiourea HybridPseudomonas aeruginosa4
Triazole DerivativeBacillus subtilis16

Mechanism of Action

The mechanism of action of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

The compound is compared below with other thiourea derivatives documented in the evidence, focusing on substituent groups, synthesis routes, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name Key Substituents Synthesis Highlights Inferred/Potential Bioactivity Reference
3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea - 5-(Dimethylsulfamoyl)
- 2-Methylphenyl
Not explicitly described in evidence Likely enhanced solubility due to sulfamoyl group; potential enzyme inhibition
(2-Methylphenyl)-Thiourea (CAS 614-78-8) - 2-Methylphenyl Likely via amine-thiocyanate coupling Unspecified; simple aryl thioureas often exhibit antifungal activity
1-(2-Chloro-5-Nitrophenyl)-3-(2,2-Dimethylpropionyl)thiourea - 2-Chloro-5-nitrophenyl
- Pivaloyl
Reaction of pivaloyl chloride with thiocyanate and nitroaniline Antifungal, pesticidal, and plant-growth regulation
N-(2-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-1,3,4-Oxadiazol-2-amine - Benzoxazole-oxadiazole hybrid Multi-step synthesis involving oxadiazole formation Antiviral or anti-inflammatory (common in benzoxazole derivatives)
Key Observations:

Substituent Impact on Bioactivity: The dimethylsulfamoyl group in the target compound may enhance solubility and bioavailability compared to nitro (e.g., 2-chloro-5-nitrophenyl) or halogenated substituents. Sulfonamide groups are known to improve pharmacokinetic profiles in drug candidates . Aryl groups (e.g., 2-methylphenyl) are common in antifungal thioureas, as seen in simpler analogues like (2-methylphenyl)-thiourea . Electron-withdrawing groups (e.g., nitro, chloro) in ’s compound likely increase reactivity and binding to biological targets, contributing to pesticidal activity .

Hybrid structures (e.g., benzoxazole-oxadiazole in ) require multi-step protocols, suggesting higher synthetic complexity compared to monosubstituted thioureas .

Biological Activity

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their structural similarity to urea, with a sulfur atom replacing the oxygen, which contributes to their unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential as an anti-urease agent, antioxidant, and its cytotoxic effects against various cancer cell lines.

Chemical Structure

The compound can be represented as follows:

Chemical Structure 3 Amino 1 5 dimethylsulfamoyl 2 methylphenyl thiourea\text{Chemical Structure }\text{3 Amino 1 5 dimethylsulfamoyl 2 methylphenyl thiourea}

1. Anti-Urease Activity

Recent studies have highlighted the potential of thiourea derivatives as urease inhibitors. Urease is an enzyme that contributes to various medical conditions, including kidney stones and peptic ulcers. The compound this compound has been evaluated for its inhibitory effects on jack bean urease (JBU).

Inhibition Data:

  • IC50 Values: The compound exhibited potent urease inhibition with IC50 values ranging from 0.0019±0.00110.0019\pm 0.0011 to 0.0532±0.9951μM0.0532\pm 0.9951\,\mu M, significantly lower than the standard thiourea (IC50 = 4.7455±0.0545μM4.7455\pm 0.0545\,\mu M) .
  • Kinetic Studies: The compound demonstrated non-competitive inhibition with a Ki value of 0.0003μM0.0003\,\mu M, indicating strong binding affinity .

2. Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay.

Results:

  • Compounds derived from this structure showed varying degrees of antioxidant activity, with some demonstrating comparable efficacy to Vitamin C at high concentrations .

3. Cytotoxicity Against Cancer Cells

Studies have explored the cytotoxic effects of thiourea derivatives on various cancer cell lines. The compound's ability to inhibit cell growth and induce apoptosis in tumor cells has been a focal point.

Cytotoxicity Data:

  • Cell Lines Tested: Breast and lung cancer cell lines were subjected to treatment with the compound.
  • Findings: The thiourea derivatives showed significant cytotoxicity, with mechanisms involving inhibition of DNA gyrase and induction of morphological changes in treated cells .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)Mechanism
Anti-UreaseThis compound0.0019 - 0.0532Non-competitive inhibition
AntioxidantVarious ThioureasVariesDPPH radical scavenging
CytotoxicityThiourea DerivativesVariesInhibition of DNA gyrase

Case Studies

Several case studies have illustrated the therapeutic potential of thiourea derivatives:

  • Anticonvulsant Activity: A related study demonstrated that N-substituted thioureas exhibited significant anticonvulsant properties in vivo, suggesting a broader pharmacological profile .
  • Antitubercular Effects: Other derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating infections alongside cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with a nucleophilic substitution or condensation reaction between 5-(dimethylsulfamoyl)-2-methylaniline and thiocyanate derivatives. For example, potassium thiocyanate can react with acyl chlorides (e.g., pivaloyl chloride) in anhydrous acetone under reflux to form intermediate isothiocyanates .
  • Step 2: Couple the isothiocyanate intermediate with a primary amine (e.g., 3-aminopropanol) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and temperature to minimize side products like disubstituted thioureas .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this thiourea derivative?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Identify aromatic protons in the 2-methylphenyl group (δ 6.8–7.5 ppm) and dimethylsulfamoyl protons (δ 2.8–3.2 ppm). The thiourea NH protons typically appear as broad singlets (δ 9–10 ppm) but may exchange with D2O .
    • 13C NMR: Confirm the thiocarbonyl (C=S) signal at δ 170–180 ppm and sulfonamide sulfur at δ 40–50 ppm .
  • IR Spectroscopy: Detect N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (1250–1300 cm⁻¹). Compare with reference spectra of structurally analogous thioureas .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges:
    • Disorder in the dimethylsulfamoyl group or flexible thiourea moiety.
    • Weak intermolecular interactions (e.g., π–π stacking, van der Waals forces) due to bulky substituents .
  • SHELX Workflow:
    • Use SHELXD for phase determination from X-ray data. Refine with SHELXL , applying restraints for disordered groups and anisotropic displacement parameters. Validate hydrogen-bonding networks (e.g., N–H⋯S or N–H⋯O interactions) using SHELXPRO .
  • Example: Similar thiourea derivatives show intramolecular N–H⋯O hydrogen bonds stabilizing planar conformations; compare with Acta Crystallographica data .

Q. How can computational modeling (DFT, molecular docking) predict the bioactivity of this thiourea against enzymatic targets?

Methodological Answer:

  • DFT Calculations: Optimize the geometry using B3LYP/6-31G(d) to evaluate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Correlate with experimental NMR/IR data .
  • Docking Studies:
    • Target enzymes like dynein ATPase or VEGF receptors (see ). Use AutoDock Vina to model binding interactions, focusing on thiourea’s sulfur and sulfonamide groups as hydrogen-bond acceptors.
    • Validate predictions with in vitro assays (e.g., ATPase inhibition at 30S/14S subunits ).

Q. How should researchers address contradictions in biological activity data for thiourea derivatives?

Methodological Answer:

  • Data Triangulation:
    • Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Account for substituent effects: electron-withdrawing groups (e.g., sulfamoyl) enhance binding to hydrophobic enzyme pockets .
    • Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability.
  • Case Study: Discrepancies in antifungal activity of 1,3-dialkyl thioureas against Pyricularia oryzae were resolved by correlating logP values with membrane permeability .

Structural and Mechanistic Questions

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Methodological Answer:

  • Intramolecular Bonds: Analyze 6-membered rings formed by N–H⋯O/S interactions (e.g., N2–H2N⋯O1 in analogous structures) using Mercury software. These bonds planarize the molecule, reducing torsional strain .
  • Intermolecular Interactions: Map weak π–π stacking (centroid distances ~4.3 Å) and C–H⋯π contacts using CrystalExplorer. Compare with related aryl thioureas lacking sulfonamide groups, which exhibit stronger hydrogen bonding .

Q. Can this thiourea act as a ligand for metal coordination, and what spectroscopic methods confirm complexation?

Methodological Answer:

  • Synthesis of Complexes: React the thiourea with Cu(II) or Ag(I) salts (e.g., CuCl2·2H2O) in ethanol/water (1:1) at 50°C. Monitor color changes (e.g., blue precipitates for Cu).
  • Characterization:
    • UV-Vis: Detect d-d transitions (e.g., Cu(II) at 600–800 nm).
    • ESI-MS: Identify [M + Cu]+ or [M + Ag]+ adducts.
    • EPR: Confirm paramagnetic Cu(II) centers with g⊥ > g∥ .

Experimental Design and Validation

Q. How to design a structure-activity relationship (SAR) study for derivatives of this thiourea?

Methodological Answer:

  • Variable Substituents: Modify the sulfamoyl group (e.g., replace dimethyl with diethyl) or the aryl ring (e.g., nitro, fluoro substituents).
  • Assays: Test derivatives for:
    • Antiviral Activity: Plaque reduction assays against RNA viruses.
    • Enzyme Inhibition: Measure IC50 against dynein ATPase using malachite green phosphate detection .
  • Statistical Analysis: Use multivariate regression to correlate logP, Hammett σ values, and bioactivity .

Q. What strategies mitigate decomposition of thiourea derivatives during prolonged storage?

Methodological Answer:

  • Storage Conditions: Keep under inert gas (N2/Ar) at –20°C in amber vials. Avoid moisture (use molecular sieves) and light.
  • Stability Testing: Monitor via HPLC-UV at 254 nm monthly. Decomposition products (e.g., urea derivatives) elute earlier due to reduced hydrophobicity .

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